7-Chloro-2,4-dimethyl-3H-1,5-benzodiazepine
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Overview
Description
7-Chloro-2,4-dimethyl-3H-1,5-benzodiazepine is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by its unique structure, which includes a chlorine atom at the 7th position and methyl groups at the 2nd and 4th positions on the benzodiazepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,4-dimethyl-3H-1,5-benzodiazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-5-chlorobenzophenone with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired benzodiazepine ring.
Industrial Production Methods: Industrial production of this compound often employs one-pot synthesis techniques to streamline the process and reduce costs. These methods involve the use of benzo-fused carbo- and heterocycles, which undergo expansion and cyclization reactions to form the benzodiazepine structure .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2,4-dimethyl-3H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted benzodiazepines with various functional groups.
Scientific Research Applications
7-Chloro-2,4-dimethyl-3H-1,5-benzodiazepine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is used in studies related to neurotransmitter interactions and receptor binding.
Medicine: It is investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.
Mechanism of Action
The mechanism of action of 7-Chloro-2,4-dimethyl-3H-1,5-benzodiazepine involves binding to benzodiazepine receptors in the central nervous system. These receptors are part of the GABA (gamma-aminobutyric acid) receptor complex. By enhancing the binding of GABA to its receptor, the compound increases the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects .
Comparison with Similar Compounds
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Chlordiazepoxide: Used in the treatment of anxiety and alcohol withdrawal symptoms.
Clobazam: Utilized for its anticonvulsant properties.
Uniqueness: 7-Chloro-2,4-dimethyl-3H-1,5-benzodiazepine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other benzodiazepines. Its structure allows for specific interactions with benzodiazepine receptors, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
46294-71-7 |
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Molecular Formula |
C11H11ClN2 |
Molecular Weight |
206.67 g/mol |
IUPAC Name |
7-chloro-2,4-dimethyl-3H-1,5-benzodiazepine |
InChI |
InChI=1S/C11H11ClN2/c1-7-5-8(2)14-11-6-9(12)3-4-10(11)13-7/h3-4,6H,5H2,1-2H3 |
InChI Key |
UFUVNNOKYSZHJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Cl)N=C(C1)C |
Origin of Product |
United States |
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